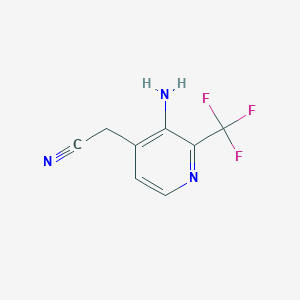

3-Amino-5-(trifluoromethyl)picolinaldehyde

説明

Synthesis Analysis

The synthesis of 3-Amino-5-(trifluoromethyl)picolinaldehyde involves several processes. A method involving cascade cyclization of fluoroalkyl alkynylimines with primary amines was modified to synthesize 4-amino-5-fluoropicolinates . Another method involves the trifluoromethylation of secondary amines using CF3SO2Na .Molecular Structure Analysis

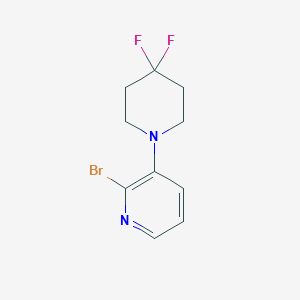

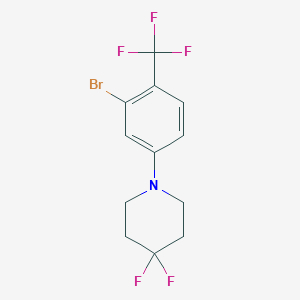

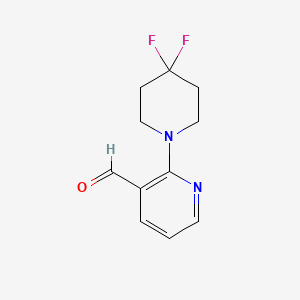

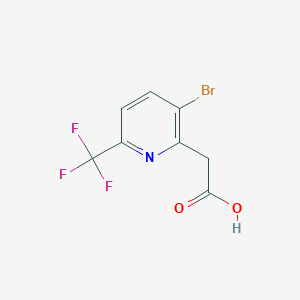

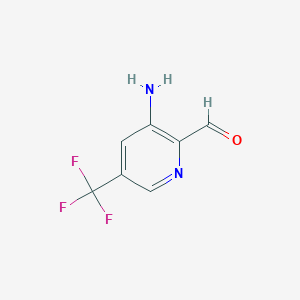

The molecular structure of 3-Amino-5-(trifluoromethyl)picolinaldehyde is represented by the linear formula C7H3F4NO . The compound has a molecular weight of 193.1 .Chemical Reactions Analysis

The compound 3-Amino-5-(trifluoromethyl)picolinaldehyde has been used in the synthesis of novel fluoropicolinate herbicides. A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Physical And Chemical Properties Analysis

3-Amino-5-(trifluoromethyl)picolinaldehyde is a colorless liquid with a pungent odor. It is soluble in water. The compound has a molecular weight of 193.1 .科学的研究の応用

Catalysis and Organic Synthesis

Dynamic Kinetic Resolution

Metal complexes of picolinaldehyde, related to 3-Amino-5-(trifluoromethyl)picolinaldehyde, have been identified as low-cost and environmentally benign catalysts. These complexes provide high reaction rates and turnovers for the racemization of amino acids, demonstrating activity towards a variety of amino acid esters. Their application to chemoenzymatic dynamic kinetic resolutions allows access to amino acids in high yields and with excellent enantioselectivities, showcasing compatibility with protease-mediated transformations (Felten et al., 2010).

Synthesis of Substituted Pyrrolidines

The enantioselective synthesis of substituted pyrrolidines through a mild Lewis-acid catalyzed three-component coupling reaction involving picolinaldehyde, amino acids, and activated olefins has been reported. This method represents a significant advance in the ease, scope, and cost of producing highly substituted, enantioenriched pyrrolidines (Chaulagain et al., 2013).

Herbicide Synthesis

Research into the cascade cyclization of fluoroalkyl alkynylimines with primary amines modified to synthesize 4-amino-5-fluoropicolinates highlights the utility of picolinaldehyde derivatives in developing structures of interest as potential herbicides. This method provided access to previously inaccessible picolinic acids, demonstrating the compound's relevance in agricultural chemistry (Johnson et al., 2015).

CO2 Binding

Rhenium(I) triscarbonyl compounds with amino- and iminopyridine ligands, related to the structure of interest, show metal–ligand cooperation triggering reversible CO2 binding. This research underscores the potential of such compounds in environmental and material sciences for CO2 capture and utilization (Stichauer et al., 2017).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

The trifluoromethyl group, which is present in 3-Amino-5-(trifluoromethyl)picolinaldehyde, is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that the compound and others like it may have significant potential in the development of new drugs and treatments .

特性

IUPAC Name |

3-amino-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)4-1-5(11)6(3-13)12-2-4/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZSMYVBGVLNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-(trifluoromethyl)picolinaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。